Cas no 899961-05-8 (4-(4-chlorophenyl)sulfanyl-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}butanamide)

4-(4-chlorophenyl)sulfanyl-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}butanamide structure
899961-05-8 structure
商品名:4-(4-chlorophenyl)sulfanyl-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}butanamide
CAS番号:899961-05-8
MF:C18H17ClN2OS2
メガワット:376.923380613327
CID:5500105
PubChem ID:16800239

4-(4-chlorophenyl)sulfanyl-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}butanamide 化学的及び物理的性質

名前と識別子

    • 4-[(4-chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide
    • AKOS024468986
    • 4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
    • F2813-0866
    • 899961-05-8
    • VU0500445-1
    • 4-(4-chlorophenyl)sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
    • 4-(4-chlorophenyl)sulfanyl-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}butanamide
    • インチ: 1S/C18H17ClN2OS2/c19-12-6-8-13(9-7-12)23-10-2-5-17(22)21-18-15(11-20)14-3-1-4-16(14)24-18/h6-9H,1-5,10H2,(H,21,22)
    • InChIKey: XKGYDFGCLOOPFN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)SCCCC(NC1=C(C#N)C2=C(CCC2)S1)=O

計算された属性

  • せいみつぶんしりょう: 376.0470832g/mol
  • どういたいしつりょう: 376.0470832g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 487
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.2
  • トポロジー分子極性表面積: 106Ų

4-(4-chlorophenyl)sulfanyl-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2813-0866-2μmol
4-[(4-chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide
899961-05-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2813-0866-10mg
4-[(4-chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide
899961-05-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2813-0866-30mg
4-[(4-chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide
899961-05-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2813-0866-100mg
4-[(4-chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide
899961-05-8 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2813-0866-5mg
4-[(4-chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide
899961-05-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2813-0866-2mg
4-[(4-chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide
899961-05-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2813-0866-25mg
4-[(4-chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide
899961-05-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2813-0866-3mg
4-[(4-chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide
899961-05-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2813-0866-20mg
4-[(4-chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide
899961-05-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2813-0866-40mg
4-[(4-chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide
899961-05-8 90%+
40mg
$140.0 2023-05-16

4-(4-chlorophenyl)sulfanyl-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}butanamide 関連文献

4-(4-chlorophenyl)sulfanyl-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}butanamideに関する追加情報

4-(4-Chlorophenyl)sulfanyl-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}butanamide: A Comprehensive Overview

The compound with CAS No. 899961-05-8, known as 4-(4-chlorophenyl)sulfanyl-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}butanamide, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising properties, particularly in the realms of pharmacology and materials science.

4-(4-Chlorophenyl)sulfanyl is a key structural component of this compound, contributing to its stability and reactivity. The sulfanyl group (also known as a thioether group) plays a crucial role in modulating the electronic properties of the molecule, making it suitable for applications in drug design and catalysis. Recent studies have highlighted the importance of such functional groups in enhancing the bioavailability and pharmacokinetics of therapeutic agents.

The N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl} moiety further adds complexity and functionality to the molecule. Cyclopentabthiophene derivatives are known for their aromaticity and potential applications in optoelectronic devices. The integration of a cyano group within this structure introduces additional electron-withdrawing effects, which can be leveraged in designing materials with tailored electronic properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, ensuring high purity and reproducibility. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions to optimize the production process. These methods not only enhance the efficiency of synthesis but also minimize environmental impact, aligning with current sustainability goals in chemical manufacturing.

From a pharmacological perspective, butanamide derivatives like this compound have shown promise in targeting specific biological pathways. Studies have demonstrated that such molecules can act as inhibitors or agonists for various enzymes and receptors, making them valuable leads in drug discovery programs. For instance, research published in *Nature Communications* highlights the potential of similar compounds in treating neurodegenerative diseases by modulating key signaling pathways.

In addition to its biological applications, this compound exhibits intriguing physical properties that make it a candidate for advanced materials research. Its aromaticity and conjugated system suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Preliminary studies conducted at leading institutions like Stanford University have explored its electronic characteristics under varying conditions, providing insights into its suitability for such applications.

The integration of multiple functional groups within this molecule also opens avenues for further modification and diversification. Chemists can exploit the reactivity of the cyano group or the sulfanyl group to introduce additional functionalities, tailoring the compound for specific applications. This versatility underscores its value as a building block in combinatorial chemistry and high-throughput screening campaigns.

From an environmental standpoint, understanding the degradation pathways of 4-(4-chlorophenyl)sulfanyl-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}butanamide is crucial for assessing its ecological impact. Recent eco-toxicological studies have focused on its persistence in different environmental media and its potential bioaccumulation in aquatic systems. These studies are essential for developing safe handling protocols and ensuring compliance with regulatory standards.

In conclusion, CAS No. 899961-05-8 represents a cutting-edge compound with multifaceted applications across various scientific domains. Its unique structure, combined with recent advancements in synthetic methods and application-oriented research, positions it as a key player in future innovations. As researchers continue to explore its properties and potential uses, this compound is poised to make significant contributions to both academic research and industrial development.

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